4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate
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Overview
Description
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is a heterocyclic compound that belongs to the thiazoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate typically involves the formation of the thiazole ring followed by the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This process can be further optimized by using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymethine dyes and as spectral sensitizers in silver halide emulsions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate
- 4-Methyl-2-phenyl[1,3]thiazolo[3,2-a]quinoxalin-10-ium-1-olate
Uniqueness
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl and phenyl substituents, along with the thiazoloquinoxaline core, contribute to its unique properties compared to other similar compounds .
Properties
IUPAC Name |
4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJBVQHLMOKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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